![molecular formula C15H16N2O4 B2952084 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid CAS No. 2248358-70-3](/img/structure/B2952084.png)
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid, also known as MIQCA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. MIQCA is a complex molecule that has been synthesized using different methods.
科学的研究の応用
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been extensively studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been studied for its anti-inflammatory properties, and it has shown potential in reducing inflammation in various animal models.
作用機序
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in cancer cell growth. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been shown to have several biochemical and physiological effects. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been shown to reduce the expression of certain genes that are involved in cancer cell growth and inflammation.
実験室実験の利点と制限
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid research. One area of research is the development of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid analogs that have improved anticancer and anti-inflammatory properties. Another area of research is the study of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully understand 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's mechanism of action and its potential side effects.
Conclusion:
In conclusion, 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is a complex molecule that has shown potential applications in various fields of scientific research. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's potential applications in cancer treatment and inflammation reduction make it a promising compound for future research.
合成法
The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is a complex process that involves several steps. One of the most common methods used for 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid synthesis is the reaction of 3,4-dihydroisoquinoline with tert-butyl 2-oxo-2-(2-methylpropan-2-yl)aminoacetate in the presence of a base. The reaction results in the formation of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid as a white solid.
特性
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-7-12(13(18)19)16-8-10(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDNGJZWXOTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=CC(=NC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[(Tert-butoxy)carbonyl]amino}isoquinoline-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

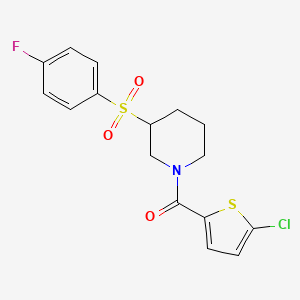
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952003.png)
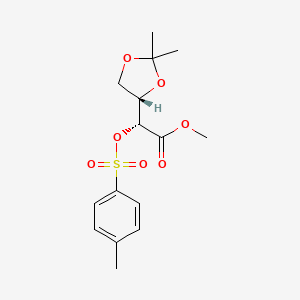
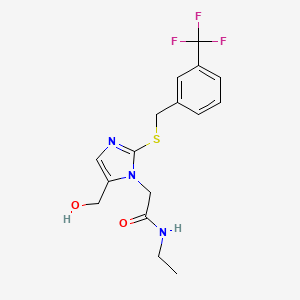
![3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2952009.png)
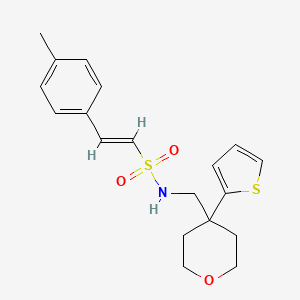
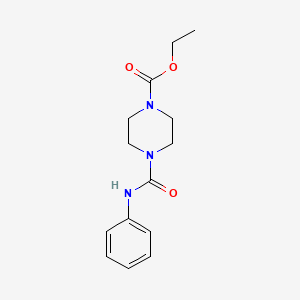
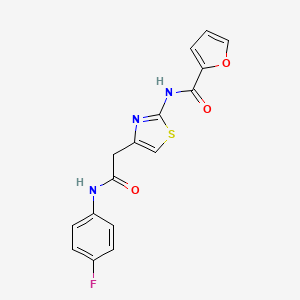
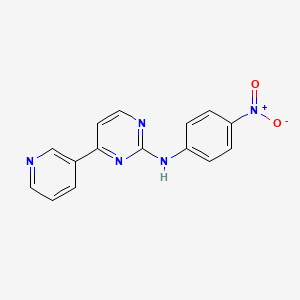
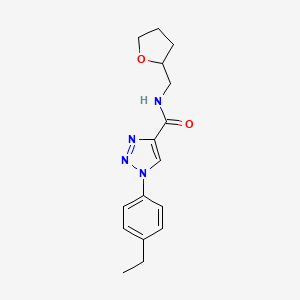
![3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2952016.png)
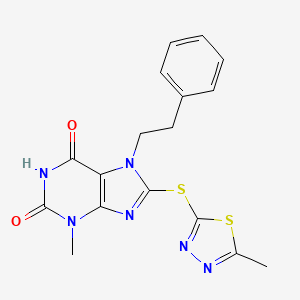
![2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2952018.png)
![N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952023.png)